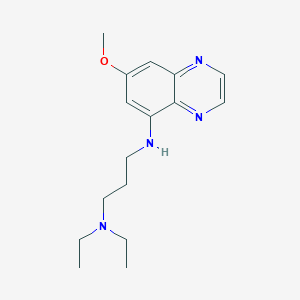
N',N'-diethyl-N-(7-methoxyquinoxalin-5-yl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamine, N1,N1-diethyl-N3-(7-methoxy-5-quinoxalinyl)- is a complex organic compound with the molecular formula C16H24N4O. This compound is characterized by the presence of a quinoxaline ring substituted with a methoxy group and a propanediamine chain with diethyl substitutions. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N1,N1-diethyl-N3-(7-methoxy-5-quinoxalinyl)- typically involves the reaction of 1,3-propanediamine with 7-methoxy-5-quinoxaline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability of the production process. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediamine, N1,N1-diethyl-N3-(7-methoxy-5-quinoxalinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted quinoxaline compounds.
Aplicaciones Científicas De Investigación
1,3-Propanediamine, N1,N1-diethyl-N3-(7-methoxy-5-quinoxalinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediamine, N1,N1-diethyl-N3-(7-methoxy-5-quinoxalinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediamine, N,N-diethyl-: A simpler analog without the quinoxaline ring.
1,3-Propanediamine, N,N-dimethyl-: Another analog with dimethyl substitutions instead of diethyl.
N,N’-Diethyl-1,3-propanediamine: A related compound with similar structural features.
Uniqueness
1,3-Propanediamine, N1,N1-diethyl-N3-(7-methoxy-5-quinoxalinyl)- is unique due to the presence of the methoxy-substituted quinoxaline ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Propiedades
Número CAS |
7403-19-2 |
|---|---|
Fórmula molecular |
C16H24N4O |
Peso molecular |
288.39 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-(7-methoxyquinoxalin-5-yl)propane-1,3-diamine |
InChI |
InChI=1S/C16H24N4O/c1-4-20(5-2)10-6-7-17-14-11-13(21-3)12-15-16(14)19-9-8-18-15/h8-9,11-12,17H,4-7,10H2,1-3H3 |
Clave InChI |
RXLGZQKBOPHDAF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCNC1=CC(=CC2=NC=CN=C12)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[8-methoxy-3-methyl-1-(propan-2-ylcarbamoyloxymethyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-2-yl]methyl N-propan-2-ylcarbamate](/img/structure/B14009701.png)
![4-[(4-Nitrophenyl)sulfanylmethyl]morpholine](/img/structure/B14009709.png)
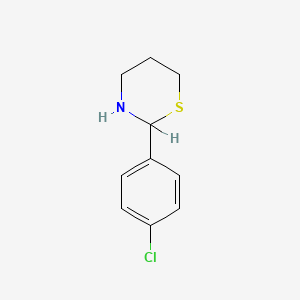
![N~1~,N~6~-Bis[2-(diethylamino)ethyl]hexanediimidic acid](/img/structure/B14009717.png)
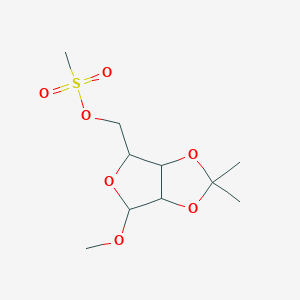
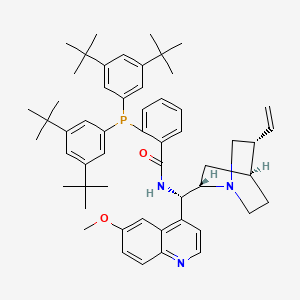

![Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate](/img/structure/B14009747.png)
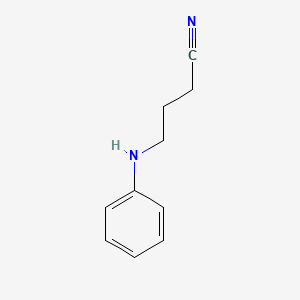
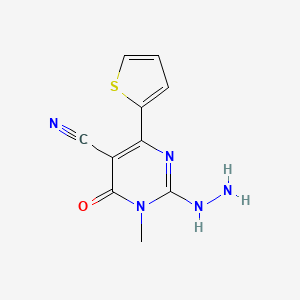

![2-[1-(4-Nitrophenyl)-2,6-dioxopiperidin-3-yl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14009767.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid](/img/structure/B14009772.png)
